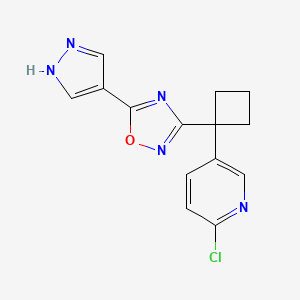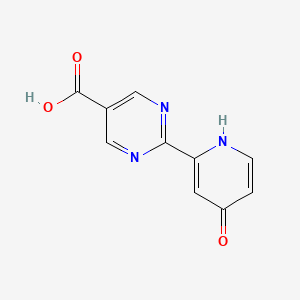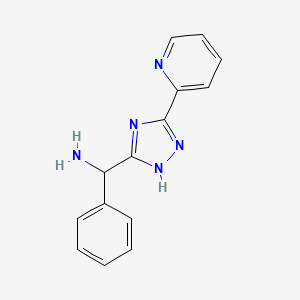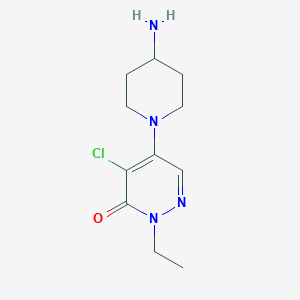
5-(Difluoromethyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as gold chloride (AuCl3) or copper chloride (CuCl). These reactions typically occur under moderate conditions and yield substituted isoxazoles in good quantities .
Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to reduce reaction times and improve yields. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour can lead to the desired product in good yield .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Difluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, and this compound is explored for its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
- 3,5-Disubstituted isoxazoles
- 3-Substituted isoxazoles
Uniqueness
5-(Difluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H3F2NO3 |
|---|---|
Molecular Weight |
163.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-4(7)3-2(5(9)10)1-8-11-3/h1,4H,(H,9,10) |
InChI Key |
AQTFXGKZJVPKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






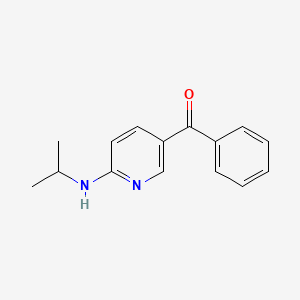
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
